

A Comparative Guide to 2-Benzoxazolinone Derivatives and Their NC-Inhibitory Activity

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Compound of Interest

Compound Name: 6-Benzoyloxy-2-benzoxazolinone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-benzoxazolinone derivatives as inhibitors of the HIV-1 nucleocapsid (NC) protein. It includes a quantitative analysis of their inhibitory activity alongside other classes of NC inhibitors, detailed experimental protocols for assessing this activity, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of NC-Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of various 2-benzoxazolinone derivatives and compares them with other known HIV-1 nucleocapsid and capsid inhibitors.

Table 1: NC-Inhibitory Activity of 2-Benzoxazolinone Derivatives

Compound ID	Structure	IC50 (μM) ¹	Antiviral Activity (EC50, μM) ²	Cytotoxicity (CC50, μM) ²
5-06	5-(4-chlorophenyl)sulfonamido-2-benzoxazolinone	20 ± 2	25 ± 3	> 200
5-01	5-amino-2-benzoxazolinone	~200	ND	ND
5-02	5-acetamido-2-benzoxazolinone	~200	ND	ND
5-07	5-(methylsulfonamido)-2-benzoxazolinone	~200	ND	ND
5-15	5-(phenylsulfonamido)-2-benzoxazolinone	~200	ND	ND

¹IC50 values were determined using a fluorescence-based assay measuring the inhibition of NC-mediated nucleic acid annealing.[1] ²Antiviral activity and cytotoxicity were assessed in HIV-1 infected cells.[1] ND: Not Determined

Table 2: Comparative Activity of Alternative HIV-1 Inhibitors

Inhibitor	Target	Mechanism of Action	EC50
Lenacapavir (GS-6207)	Capsid (CA)	Binds to the CA hexamer, disrupting both early and late stages of the viral lifecycle.[2]	105 pM[2]
PF-74	Capsid (CA)	Binds to the CA-NTD, destabilizing the viral core.[3][4]	8 - 640 nM[3]
BI-2	Capsid (CA)	Binds to the CA-NTD, destabilizing the viral core.[3]	1.8 µM[3]
GSK878	Capsid (CA)	Binds to the mature CA hexamer.[5]	39 pM[5]
VH4004280 (VH-280)	Capsid (CA)	Potent inhibitor of both early and late replication stages.[6]	0.093 nM[6]
VH4011499 (VH-499)	Capsid (CA)	Potent inhibitor of both early and late replication stages.[6]	0.023 nM[6]
Compound 1 (NC inhibitor)	Nucleocapsid (NC)	Disrupts NC-viral RNA/DNA binding.[7]	3.5 µM (viral packaging assay)[7]
Compound 8 (NC inhibitor)	Nucleocapsid (NC)	Disrupts NC-viral RNA/DNA binding.[7]	32 nM (viral packaging assay)[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the presented data.

Fluorescence-Based NC Chaperone Activity Assay

This assay measures the ability of a compound to inhibit the nucleic acid annealing activity of the NC protein.

Materials:

- Purified HIV-1 NC protein
- Fluorescently labeled single-stranded DNA or RNA oligonucleotides (e.g., FAM-labeled TAR RNA and a complementary unlabeled cTAR DNA)
- Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 50 mM NaCl, 0.2 mM MgCl₂, 5 mM DTT)
- Test compounds (2-benzoxazolinone derivatives or other inhibitors) dissolved in DMSO
- 96-well black microplates
- Fluorescence plate reader

Protocol:

- Prepare a reaction mixture containing the assay buffer and the fluorescently labeled oligonucleotide.
- Add the test compound at various concentrations to the wells of the microplate. Include a DMSO control (no inhibitor).
- Add the purified NC protein to the wells to initiate the annealing reaction.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore. The annealing of the labeled oligonucleotide to its complement results in a change in fluorescence.
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

- Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Assay for NC-Nucleic Acid Binding

This assay is used to identify and quantify inhibitors that disrupt the binding of the NC protein to nucleic acids.^[7]^[8]

Materials:

- Purified HIV-1 NC protein
- Fluorescently labeled DNA or RNA probe (e.g., a short, fluorescein-labeled DNA tracer)
- Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)
- Test compounds
- Black, low-binding microplates
- Fluorescence plate reader capable of measuring fluorescence polarization

Protocol:

- Prepare a reaction mixture containing the assay buffer and the fluorescently labeled nucleic acid probe.
- Add the test compounds at various concentrations to the wells.
- Add the purified NC protein to the wells.
- Incubate the plate at room temperature for a set period to allow the binding reaction to reach equilibrium.
- Measure the fluorescence polarization of each well. The binding of the larger NC protein to the small fluorescent probe causes a slower rotation and thus an increase in polarization.

- Calculate the inhibition of binding for each compound concentration.
- Determine the K_i (inhibition constant) or IC_{50} values from the dose-response curves.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a qualitative or semi-quantitative method to visualize the inhibition of NC-nucleic acid complex formation.

Materials:

- Purified HIV-1 NC protein
- Radiolabeled or fluorescently labeled DNA or RNA probe
- Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
- Test compounds
- Polyacrylamide gel and electrophoresis apparatus
- Gel imaging system (for autoradiography or fluorescence imaging)

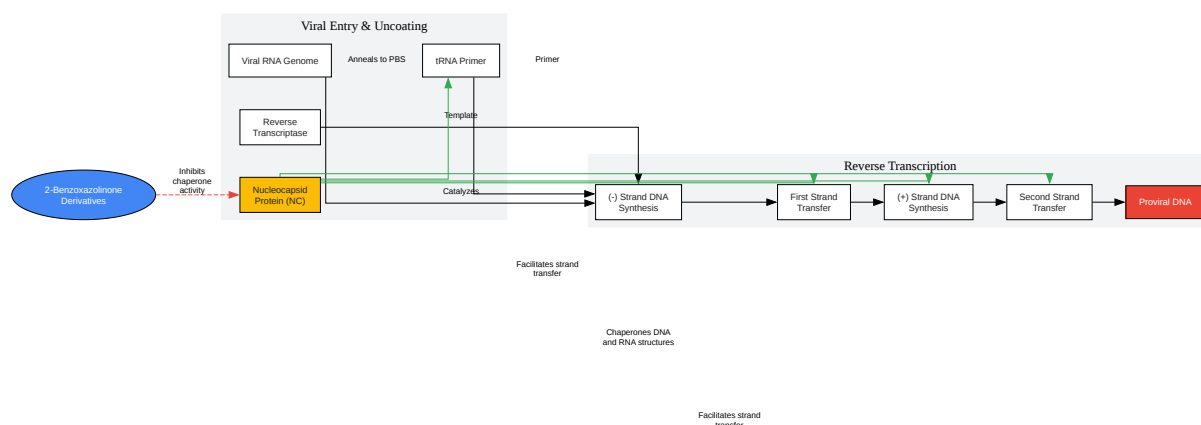
Protocol:

- Incubate the labeled nucleic acid probe with the purified NC protein in the binding buffer in the presence and absence of the test compound.
- Load the reaction mixtures onto a native polyacrylamide gel.
- Perform electrophoresis to separate the free probe from the NC-probe complex.
- Visualize the bands on the gel using the appropriate imaging system. A decrease in the intensity of the shifted band (NC-probe complex) in the presence of the inhibitor indicates inhibitory activity.

Mandatory Visualizations

HIV-1 Reverse Transcription Pathway and the Role of NC Protein

The following diagram illustrates the key steps of HIV-1 reverse transcription, highlighting the chaperone functions of the nucleocapsid protein (NC) that are targeted by inhibitors.

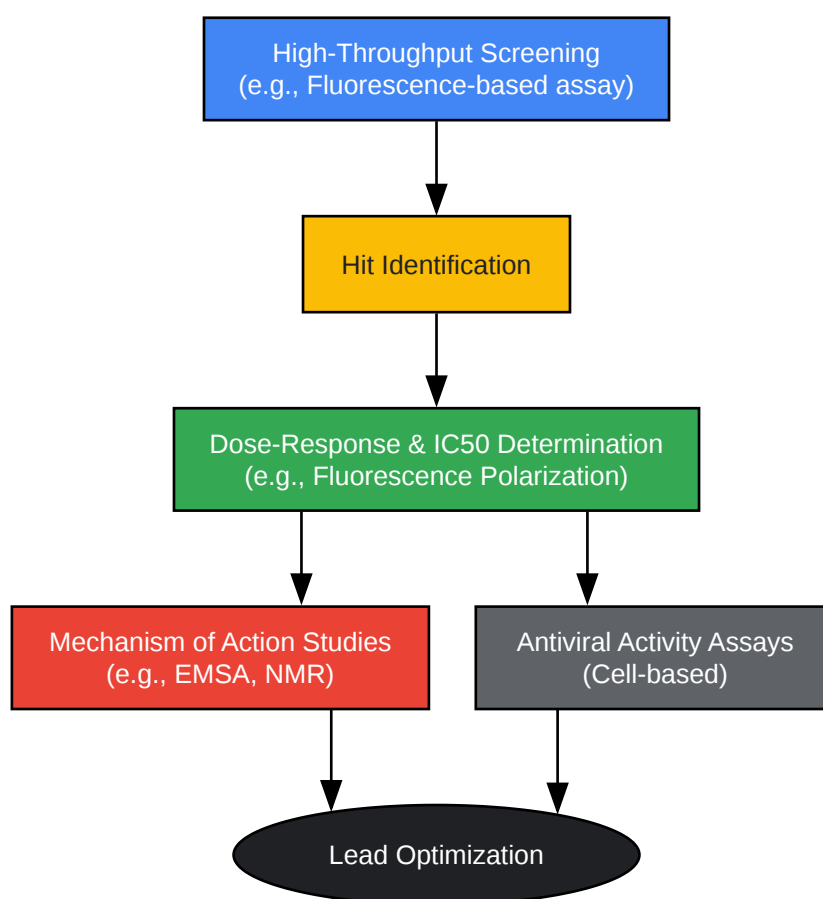


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Caption: HIV-1 Reverse Transcription Pathway Highlighting NC Protein Function.

Experimental Workflow for Assessing NC-Inhibitory Activity

This diagram outlines the general workflow for identifying and characterizing inhibitors of the HIV-1 NC protein.



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Caption: Workflow for the Identification and Characterization of NC Inhibitors.

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